Research has investigated the use of 2,4,4-TMH as a building block for the creation of novel polymers with unique properties. Studies have shown that under specific conditions with acid catalysis, 2,4,4-TMH can react with amine groups to form polymers with nanowire structures []. These nanowire polymers hold promise for applications in the field of electronics and sensors due to their potential conductivity and ability to self-assemble [].
Another area of research explores the use of 2,4,4-TMH for identification purposes. Studies have demonstrated that 2,4,4-TMH undergoes a characteristic reaction when exposed to ultraviolet (UV) irradiation in the presence of herbarium material, a collection of preserved plants []. This unique response offers a potential tool for scientists to identify or differentiate between different plant samples.
2,4,4-Trimethyl-1-hexene is an organic compound with the molecular formula and a molecular weight of approximately 126.24 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond, specifically located at the first carbon in the hexene chain. The compound is characterized by its branched structure, which includes three methyl groups attached to the second and fourth carbons of the hexene chain. This structural configuration contributes to its unique chemical properties and reactivity.
Currently, there's no documented research on the mechanism of action of 2,4,4-Trimethyl-1-hexene in biological systems.
Studies have shown that 2,4,4-trimethyl-1-hexene exhibits primary and secondary allylic hydrogen abstraction, as well as alkyl and vinylic hydrogen abstraction channels .
Several methods exist for synthesizing 2,4,4-trimethyl-1-hexene:
2,4,4-Trimethyl-1-hexene finds application in various fields:
Research indicates that 2,4,4-trimethyl-1-hexene can participate in several interaction studies focusing on its chemical reactivity. For instance:
Several compounds share structural similarities with 2,4,4-trimethyl-1-hexene. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-1-pentene | C6H12 | Straight-chain structure; less branched |
| 3-Methyl-1-pentene | C6H12 | Similar molecular weight; different branching |
| 2,3-Dimethyl-1-butene | C6H12 | Smaller size; significant branching |
The uniqueness of 2,4,4-trimethyl-1-hexene lies in its specific arrangement of methyl groups and the position of its double bond. This configuration not only influences its reactivity but also affects its physical properties compared to other similar compounds. The branched structure enhances its stability and alters its boiling point and solubility characteristics relative to straight-chain alkenes.
The International Union of Pure and Applied Chemistry nomenclature for 2,4,4-trimethyl-1-hexene follows the standard systematic naming conventions for branched alkenes [1]. The compound's International Union of Pure and Applied Chemistry name is 2,4,4-trimethylhex-1-ene, which systematically describes its structural features [1] [2]. The name indicates a six-carbon chain (hex) with a double bond at position 1 (-1-ene) and three methyl substituents located at positions 2, 4, and 4 [1] [3].
According to International Union of Pure and Applied Chemistry nomenclature rules for alkenes, the parent chain is numbered to give the double bond the lowest possible number [4]. In this compound, the hexene backbone contains the double bond between carbons 1 and 2, making it a terminal alkene [1] [5]. The systematic name reflects the positions of the three methyl groups attached to the hexene chain, with two methyl groups attached to the same carbon atom at position 4, creating a geminal dimethyl substitution pattern [1] [6].
The compound belongs to the structural classification of branched alkenes, specifically terminal alkenes, where the carbon-carbon double bond is located at the end of the carbon chain [5]. As a member of the alkene family, it exhibits the general formula for alkenes (CnH2n) with nine carbon atoms and eighteen hydrogen atoms [1] [2]. The molecular structure demonstrates internal branching through methyl substitution while maintaining the characteristic alkene functionality [7].
Regarding isomerism, 2,4,4-trimethyl-1-hexene represents one possible structural isomer among the numerous alkene isomers with the molecular formula C9H18 [7] [8]. The compound exhibits structural isomerism through its specific arrangement of methyl substituents and the position of the double bond [7]. Unlike its saturated analog 2,4,4-trimethylhexane, which has the molecular formula C9H20, this alkene contains one degree of unsaturation due to the presence of the double bond [9] [10].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2,4,4-trimethylhex-1-ene [1] |
| Molecular Formula | C9H18 [1] |
| Molecular Weight | 126.24 g/mol [1] |
| Alkene Classification | Terminal alkene [5] |
| Structural Type | Branched alkene [7] |
| Degree of Unsaturation | 1 [1] |
The Simplified Molecular Input Line Entry System notation for 2,4,4-trimethyl-1-hexene is CCC(C)(C)CC(=C)C, which provides a linear representation of the molecular structure [1] [2] [3]. This notation systematically describes the connectivity of atoms within the molecule, reading from left to right to represent the carbon skeleton and branching pattern [2]. The Simplified Molecular Input Line Entry System format indicates the presence of the terminal double bond through the (=C) notation and shows the geminal dimethyl substitution at position 4 through the (C)(C) representation [2] [3].
The International Chemical Identifier for 2,4,4-trimethyl-1-hexene is InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3 [1] [11] [2]. This standardized identifier provides a unique textual representation of the chemical structure that can be used for database searches and chemical informatics applications [11]. The International Chemical Identifier format encodes the molecular connectivity, hydrogen count, and structural features in a systematic manner that ensures unambiguous identification [11] [3].
The corresponding International Chemical Identifier Key is AVKVJWFFVHGHLJ-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier [1] [11] [2]. This 27-character identifier provides a compact and unique representation that facilitates database storage and retrieval while maintaining the ability to uniquely identify the compound [11] [3]. The International Chemical Identifier Key format consists of three hyphen-separated blocks, with the first block containing fourteen characters that encode the molecular skeleton and connectivity [11].
| Identifier Type | Value |
|---|---|
| Simplified Molecular Input Line Entry System | CCC(C)(C)CC(=C)C [1] [2] |
| International Chemical Identifier | InChI=1S/C9H18/c1-6-9(4,5)7-8(2)3/h2,6-7H2,1,3-5H3 [1] [11] |
| International Chemical Identifier Key | AVKVJWFFVHGHLJ-UHFFFAOYSA-N [1] [11] |
The standardized chemical identifiers enable precise communication and documentation of the compound across different databases and research platforms [11] [12]. These identifiers are particularly valuable for regulatory compliance, chemical inventory management, and scientific literature searches [12] [13].
The Chemical Abstracts Service Registry Number for 2,4,4-trimethyl-1-hexene is 51174-12-0, which serves as the primary unique identifier in the Chemical Abstracts Service database [1] [11] [14]. This registry number provides unambiguous identification of the compound and is widely used by regulatory agencies, manufacturers, and researchers for substance identification [12]. The Chemical Abstracts Service Registry system assigns unique numbers to chemical substances to eliminate confusion that can arise from multiple names or structural representations [12].
The European Community Number for this compound is 678-511-9, which identifies the substance within the European Union regulatory framework [14] [15] [16]. This seven-digit identifier follows the European Community numbering system and indicates that the compound is included in the European chemical inventory [16]. The European Community Number serves regulatory purposes and is used for substance identification in European Union chemical legislation [16].
The compound is also registered in the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency with the identifier DTXSID10199196 [1] [15] [13]. This identifier links the substance to environmental and toxicological data within the Environmental Protection Agency's computational chemistry databases [13]. The Distributed Structure-Searchable Toxicity system provides curated chemical information that supports environmental research and regulatory applications [13].
Additional database identifiers include the Nikkaji Number J147.975J, which represents the compound in the Japanese chemical database system [1] [15]. The Wikidata identifier Q83072105 provides a link to the compound's entry in the collaborative knowledge base [1] [15]. The PubChem Compound Identifier is 142817, connecting the substance to the National Center for Biotechnology Information's chemical database [1] [3] [17].
| Database System | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service Registry | 51174-12-0 [1] [14] | Primary chemical identification |
| European Community Number | 678-511-9 [14] [15] | European Union regulatory identification |
| Distributed Structure-Searchable Toxicity | DTXSID10199196 [1] [15] | Environmental Protection Agency database |
| PubChem | 142817 [1] [3] | National Center for Biotechnology Information database |
| Nikkaji | J147.975J [1] [15] | Japanese chemical database |
| Wikidata | Q83072105 [1] [15] | Collaborative knowledge base |
| Molecular Design Limited | MFCD00048626 [1] [3] | Chemical inventory system |
2,4,4-Trimethyl-1-hexene is characterized by its molecular formula C₉H₁₈ with a molecular weight of 126.24 g/mol [1] [2] [3]. The compound belongs to the alkene family of hydrocarbons, specifically classified as a branched nonene isomer due to its nine-carbon chain structure with one degree of unsaturation [4] [5].
The molecular formula reveals important structural information about the compound. With nine carbon atoms and eighteen hydrogen atoms, the molecule follows the general formula for alkenes (CₙH₂ₙ), confirming the presence of one carbon-carbon double bond [4] [5]. The International Union of Pure and Applied Chemistry (IUPAC) name is 2,4,4-trimethylhex-1-ene, indicating a hexene backbone with methyl substituents at positions 2, 4, and 4, and the double bond located at position 1 [2] [4].
The Chemical Abstracts Service (CAS) registry number is 51174-12-0, providing unique identification for this compound [1] [2] [3]. The molecular weight of 126.24 g/mol is consistent across multiple sources, with slight variations in decimal places (126.243 or 126.2392) depending on the precision of measurement [4] [6] [5].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈ | Multiple sources [1] [2] [3] |
| Molecular Weight | 126.24 g/mol | Multiple sources [1] [2] [3] |
| IUPAC Name | 2,4,4-trimethylhex-1-ene | PubChem [4] |
| CAS Number | 51174-12-0 | Multiple sources [1] [2] [3] |
| InChI Key | AVKVJWFFVHGHLJ-UHFFFAOYSA-N | Multiple sources [1] [2] [3] |
| SMILES | C=C(C)CC(C)(C)CC | Multiple sources [1] [2] [3] |
| Boiling Point | 132°C | TCI Chemicals [7] |
| Density | 0.75 g/cm³ | TCI Chemicals [7] |
| Physical State | Liquid | Multiple sources [2] [8] [7] |
| Appearance | Colorless to light yellow liquid | TCI Chemicals [7] |
The molecular geometry of 2,4,4-trimethyl-1-hexene is determined by the hybridization states of its carbon atoms, which dictate the bond angles and spatial arrangement throughout the molecule [9] [10]. The compound exhibits both sp² and sp³ hybridization states, creating distinct geometric environments within the same molecule.
The double bond region (C1=C2) displays sp² hybridization characteristics, with both carbon atoms adopting trigonal planar geometry and bond angles of approximately 120° [9] [10] [11]. This geometry is consistent with the theoretical predictions for alkenes, where the sp² hybridized carbon atoms form three equivalent hybrid orbitals arranged in a trigonal planar configuration [9] [10]. The experimental bond angles in similar alkenes, such as ethylene, show values very close to the theoretical 120°, with minor deviations due to substituent effects [12].
In contrast, the remaining carbon atoms (C3, C4, C5, C6, and C7) exhibit sp³ hybridization with tetrahedral geometry and bond angles of approximately 109.5° [9] [10] [13]. The quaternary carbon at position 4 is particularly notable, as it connects to four carbon atoms while maintaining the tetrahedral arrangement [10] [14]. This structural feature contributes to the molecule's branched architecture and influences its conformational behavior.
| Carbon Position | Hybridization | Bond Angles | Geometry |
|---|---|---|---|
| C1 (Terminal carbon with double bond) | sp² | 120° (trigonal planar) | Trigonal planar |
| C2 (Internal carbon with double bond) | sp² | 120° (trigonal planar) | Trigonal planar |
| C3 (Methyl-substituted carbon) | sp³ | 109.5° (tetrahedral) | Tetrahedral |
| C4 (Quaternary carbon) | sp³ | 109.5° (tetrahedral) | Tetrahedral |
| C5 (Methyl carbons on C4) | sp³ | 109.5° (tetrahedral) | Tetrahedral |
| C6 (Ethyl carbon) | sp³ | 109.5° (tetrahedral) | Tetrahedral |
| C7 (Terminal methyl carbon) | sp³ | 109.5° (tetrahedral) | Tetrahedral |
The conformational isomerism in 2,4,4-trimethyl-1-hexene arises from the free rotation around single bonds (C-C σ bonds) while the double bond remains rigid [15] [16]. The molecule can adopt multiple conformational states through rotation around the C2-C3, C3-C4, C4-C6, and C6-C7 bonds [17]. Each rotational bond allows for staggered and eclipsed conformers, with staggered conformations generally being more stable due to reduced steric hindrance [17].
The presence of the bulky 4,4-dimethyl substituent introduces additional conformational complexity, as the two methyl groups attached to the quaternary carbon can rotate independently [18] [19]. This structural feature creates multiple conformational states that interconvert rapidly at room temperature, with relatively low energy barriers of approximately 1-2 kcal/mol for methyl group rotation [18].
| Rotational Bond | Rotation Type | Conformational States | Energy Barrier |
|---|---|---|---|
| C2-C3 | Free rotation around single bond | Staggered/eclipsed conformers | Low (~3 kcal/mol) |
| C3-C4 | Free rotation around single bond | Staggered/eclipsed conformers | Low (~3 kcal/mol) |
| C4-C6 | Free rotation around single bond | Staggered/eclipsed conformers | Low (~3 kcal/mol) |
| C6-C7 | Free rotation around single bond | Staggered/eclipsed conformers | Low (~3 kcal/mol) |
| C4-C5 (methyl groups) | Free rotation around single bonds | Multiple conformers due to methyl rotation | Very low (~1-2 kcal/mol) |
The hybridization pattern in 2,4,4-trimethyl-1-hexene demonstrates the fundamental principles of orbital mixing and bond formation in organic molecules [20] [9] [10]. The compound exhibits two distinct hybridization states that determine its electronic structure and bonding characteristics.
The sp² hybridization occurs at the C1 and C2 carbons involved in the double bond formation [9] [10] [11]. Each sp² hybridized carbon atom combines one s orbital with two p orbitals to form three equivalent sp² hybrid orbitals, leaving one unhybridized p orbital [20] [9]. These three sp² orbitals arrange themselves in a trigonal planar geometry with 120° bond angles, while the unhybridized p orbital remains perpendicular to the plane formed by the sp² orbitals [9] [11].
The double bond between C1 and C2 consists of one sigma (σ) bond formed by the overlap of sp² hybrid orbitals and one pi (π) bond formed by the lateral overlap of the unhybridized p orbitals [9] [10] [11]. This bonding arrangement restricts rotation around the double bond and contributes to the molecule's rigid planar geometry in the alkene region [11] [16].
The remaining carbon atoms (C3, C4, C5, C6, and C7) exhibit sp³ hybridization, where one s orbital combines with three p orbitals to form four equivalent sp³ hybrid orbitals [20] [9] [10]. These orbitals adopt a tetrahedral arrangement with bond angles of approximately 109.5° [9] [10] [13]. All bonds involving sp³ hybridized carbons are sigma bonds formed by the overlap of sp³ orbitals with other sp³ orbitals or with s orbitals of hydrogen atoms [10] [13].
| Atom Type | Hybridization | Orbitals Used | Bond Types |
|---|---|---|---|
| C1 (=C-H₂) | sp² | 3 sp² + 1 p | 2 σ(C-H) + 1 σ(C-C) + 1 π(C=C) |
| C2 (=C-CH₃) | sp² | 3 sp² + 1 p | 1 σ(C-C) + 1 σ(C-CH₃) + 1 σ(C-C) + 1 π(C=C) |
| C3 (CH) | sp³ | 4 sp³ | 1 σ(C-H) + 3 σ(C-C) |
| C4 (Quaternary C) | sp³ | 4 sp³ | 4 σ(C-C) |
| C5-C7 (CH₃ groups) | sp³ | 4 sp³ | 3 σ(C-H) + 1 σ(C-C) |
| C8-C9 (CH₂-CH₃) | sp³ | 4 sp³ | 2 σ(C-H) + 2 σ(C-C) or 3 σ(C-H) + 1 σ(C-C) |
| All H atoms | s | 1 s | 1 σ(C-H) |
The orbital interactions in 2,4,4-trimethyl-1-hexene follow established patterns of covalent bonding [20] [9] [10]. The sigma bonds result from head-on overlap of atomic orbitals or hybrid orbitals, providing strong directional bonds that form the molecular framework [10]. The pi bond results from side-by-side overlap of parallel p orbitals, creating electron density above and below the plane of the sigma bond framework [9] [11].
The quaternary carbon at position 4 represents a unique bonding environment where four sp³ hybrid orbitals form sigma bonds with four different carbon atoms [10] [14]. This arrangement creates a tetrahedral geometry around the quaternary carbon and contributes to the molecule's branched structure [14]. The electron density distribution in this region is influenced by the inductive effects of the attached alkyl groups .
The three-dimensional structure of 2,4,4-trimethyl-1-hexene reflects the interplay between hybridization states, steric effects, and conformational flexibility [22] [4] [23]. The molecule adopts a complex spatial arrangement that balances electronic preferences with steric constraints imposed by the bulky substituents.
The double bond region maintains a planar configuration due to the sp² hybridization of C1 and C2, with all atoms directly bonded to these carbons lying in the same plane [9] [11] [16]. This planarity extends to include the hydrogen atoms on C1, the methyl group on C2, and the carbon atom C3, creating a rigid framework that serves as the foundation for the molecule's overall geometry [11] [16].
The spatial arrangement around the quaternary carbon (C4) is particularly significant for understanding the molecule's 3D structure [18] [19]. The four substituents attached to C4 (two methyl groups, the ethyl chain, and the connection to C3) adopt a tetrahedral arrangement with bond angles of approximately 109.5° [10] [14]. This geometry minimizes steric repulsion between the bulky substituents while maintaining optimal orbital overlap [18] [19].
Computational modeling studies of similar branched alkenes suggest that the preferred conformations involve staggered arrangements around single bonds to minimize steric hindrance [24] [18]. The 4,4-dimethyl substitution pattern creates a sterically demanding environment that influences the conformational preferences of the adjacent bonds [18] [19]. The two methyl groups on C4 can rotate independently, generating multiple conformational states that interconvert rapidly at room temperature [18].
The ethyl chain (C6-C7) attached to the quaternary carbon adopts conformations that minimize interactions with the other substituents [18] [19]. The rotation around the C4-C6 and C6-C7 bonds allows the ethyl group to explore various spatial orientations, with gauche and anti conformations being accessible depending on the overall molecular conformation [17].
Nuclear magnetic resonance (NMR) spectroscopy provides experimental evidence for the conformational behavior of 2,4,4-trimethyl-1-hexene [1] [25]. The ¹H NMR spectrum shows distinct signals for the vinyl protons (δ 4.6-4.9 ppm) and the methyl groups (δ 0.8-1.9 ppm), reflecting the different electronic environments created by the molecular geometry [1] [25]. The coupling patterns observed in the NMR spectra are consistent with the predicted bond angles and spatial relationships [1] [25].
The molecular modeling approaches used to predict the 3D structure of 2,4,4-trimethyl-1-hexene typically employ computational methods such as density functional theory (DFT) or molecular mechanics calculations [24] [18]. These methods consider the electronic structure, steric effects, and conformational preferences to generate optimized geometries that represent the most stable conformational states [24] [18].
The compound's spatial arrangement has important implications for its chemical reactivity and physical properties [24] . The accessibility of the double bond for chemical reactions is influenced by the steric environment created by the nearby substituents, particularly the bulky 4,4-dimethyl group [24] . Similarly, the molecule's boiling point (132°C) and density (0.75 g/cm³) reflect the balance between molecular size, shape, and intermolecular interactions [7].
Flammable